

In-Depth Technical Guide to RH 795 for Functional Neural Imaging

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Compound of Interest

Compound Name: RH 795

Cat. No.: B12409352

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye **RH 795**, a crucial tool for functional neural imaging. It covers the dye's core properties, mechanism of action, and detailed protocols for its application, with a focus on providing practical information for researchers in neuroscience and drug development.

Core Properties of RH 795

RH 795 is a fast-responding potentiometric probe belonging to the styryl dye family, primarily utilized for the functional imaging of neurons.^[1] It offers a valuable alternative to other styryl dyes, such as RH 414, as it does not appear to cause arterial constriction during cortical staining.^[1] This property makes it particularly suitable for in vivo studies where maintaining normal physiological conditions is paramount.

Quantitative Data Summary

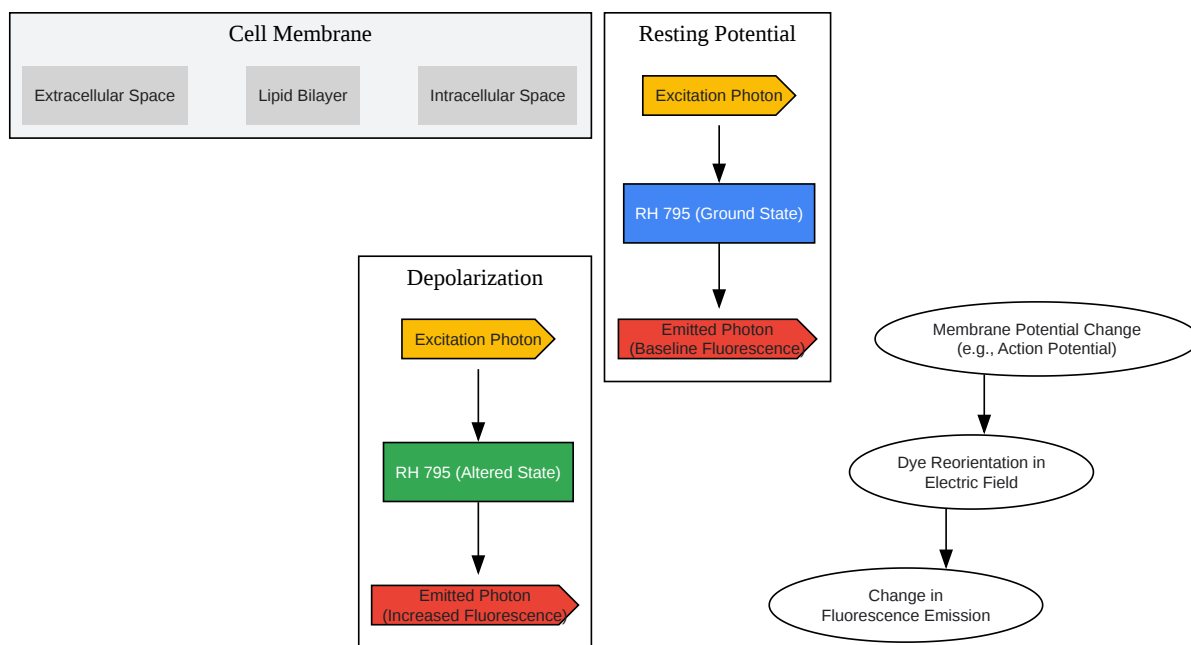
The following table summarizes the key quantitative and qualitative properties of **RH 795**. It is important to note that precise quantitative values for some parameters, such as quantum yield and voltage sensitivity, are not consistently reported in the available literature.

Property	Value / Description	Source
Chemical Formula	C ₂₆ H ₃₉ Br ₂ N ₃ O ₂	[1]
Molecular Weight	585.42 g/mol	[1]
Excitation Maximum (in Methanol)	530 nm	[1]
Emission Maximum (in Methanol)	712 nm	[1]
Spectral Shift in Membranes	Excitation blue-shifted by ~20 nm; Emission blue-shifted by up to 80 nm	[1]
Response Time	Fast-responding	[1]
Voltage Sensitivity ($\Delta F/F$ per 100 mV)	Not explicitly reported for RH 795. Other styryl dyes show fractional fluorescence changes of 10^{-5} to 10^{-2} per 100 mV.[2]	N/A
Quantum Yield	Not explicitly reported for RH 795. Other styryl dyes in the near-infrared range can have quantum yields ranging from approximately 0.02 to 0.72 depending on their structure and environment.[3][4]	N/A
Phototoxicity	Weak and slowly developing phototoxic effects.[5]	[5]
Photobleaching	Slow bleaching of the staining. [5]	[5]
Suitability for Long-Term Imaging	Considered a better candidate for long-term experiments compared to dyes like Di-4-ANEPPS due to lower	[5]

phototoxicity and slower bleaching.[5]

Mechanism of Action: Voltage Sensing

RH 795, like other styryl dyes, functions by embedding its lipophilic tail into the cell membrane while its hydrophilic head remains at the surface. The dye's fluorescence properties are sensitive to the surrounding electric field. When the membrane potential changes, the dye molecules reorient themselves within the membrane, leading to a change in their electronic state and a corresponding shift in their fluorescence emission. This process is extremely fast, allowing for the detection of rapid neuronal events like action potentials.



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Mechanism of **RH 795** Voltage Sensing.

Experimental Protocols

The following is a detailed, adapted protocol for in vivo cortical staining and imaging using **RH 795**, based on established methods for similar voltage-sensitive dyes.[6]

Animal Preparation and Surgery

- **Anesthesia:** Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic protocol (e.g., isoflurane or ketamine/xylazine).
- **Surgical Site Preparation:** Shave and clean the scalp. Secure the animal in a stereotaxic frame.
- **Craniotomy:** Perform a craniotomy over the cortical region of interest. Carefully remove the bone flap, leaving the dura mater intact.
- **Dura Preparation:** Stop any bleeding with a hemostatic sponge. To increase the permeability of the dura to the dye, gently dry the dural surface.

Dye Loading

- **Dye Solution Preparation:** Prepare a staining solution of **RH 795** at a concentration of 1 mg/mL in sterile artificial cerebrospinal fluid (ACSF). The ACSF composition should be approximately: 125 mM NaCl, 2.5 mM KCl, 0.9 mM NaH_2PO_4 , 5 mM Na_2HPO_4 , 1.2 mM CaCl_2 , 1.0 mM MgCl_2 , and 2.5 mM D-glucose.
- **Application:** Apply the **RH 795** solution directly onto the exposed dura mater.
- **Incubation:** Allow the dye to incubate for 90 minutes. During this time, protect the cortical surface from light to prevent photobleaching.
- **Washing:** After incubation, thoroughly wash the cortical surface with dye-free ACSF for at least 20 minutes to remove any unbound dye.

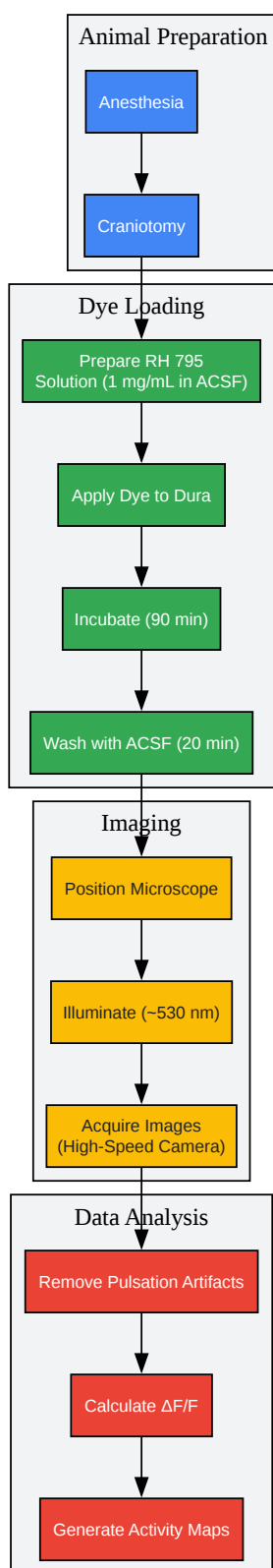
Imaging

- **Microscope Setup:** Position a fluorescence microscope over the stained cortical area.

- **Illumination:** Use an excitation light source centered around 530 nm.
- **Emission Collection:** Collect the emitted fluorescence using a long-pass filter (e.g., >665 nm).
- **Image Acquisition:** Use a high-speed camera (e.g., CMOS or sCMOS) to acquire images at a high frame rate (e.g., 1 kHz) to capture rapid neuronal dynamics.
- **Data Recording:** Trigger image acquisition in response to sensory stimuli or to capture spontaneous activity. Record for defined epochs (e.g., 256-1024 ms).
- **Maintaining Cortical Health:** During imaging, keep the exposed cortex moist with ACSF, replacing it every 20-30 minutes.

Data Analysis

- **Pulsation Artifact Removal:** If imaging in vivo, physiological pulsations can be a source of noise. These can be minimized by triggering data acquisition from the electrocardiogram (ECG) and subtracting the average pulsation artifact.
- **Signal Processing:** The raw fluorescence signal (F) is typically expressed as a fractional change ($\Delta F/F$) relative to the baseline fluorescence (F_0) before stimulation or activity.
- **Spatiotemporal Mapping:** Generate maps of neural activity by plotting the $\Delta F/F$ signal over the imaged cortical area for each time point.



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Experimental Workflow for In Vivo Imaging with **RH 795**.

Considerations for Drug Development Professionals

Functional neural imaging with **RH 795** provides a powerful platform for assessing the effects of novel compounds on neuronal activity. It allows for the direct visualization of how a drug candidate modulates neural circuit dynamics in real-time. For example, it can be used to:

- Assess the pro-convulsant or anti-convulsant effects of a compound by observing changes in seizure-like activity in animal models of epilepsy.
- Evaluate the impact of a drug on sensory processing by measuring changes in the cortical response to sensory stimuli.
- Characterize the mechanism of action of a neuroactive compound by identifying the specific neural circuits that are modulated by the drug.

The relatively low phototoxicity and slow photobleaching of **RH 795** make it particularly well-suited for the longer imaging sessions that may be required in pharmacological studies.[5]

Conclusion

RH 795 is a valuable tool in the neuroscientist's toolkit for functional brain imaging. Its favorable physiological profile and suitability for long-term imaging make it a strong choice for a variety of in vivo applications. While some of its quantitative properties are not as well-characterized as those of other dyes, its qualitative advantages and the established protocols for its use provide a solid foundation for its successful implementation in both basic research and drug development.

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